molecular formula C16H16F3N7 B2834889 2-methyl-4-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2380173-28-2

2-methyl-4-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2834889
CAS No.: 2380173-28-2
M. Wt: 363.348
InChI Key: KTYIVCUFICKZER-UHFFFAOYSA-N
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Description

2-methyl-4-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound, which includes a trifluoromethyl group and a pyrrolo[3,2-d]pyrimidine moiety, makes it a valuable target for research in various scientific fields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-4-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,2-d]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and applications. The presence of the trifluoromethyl group in 2-methyl-4-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine makes it unique, as this group enhances its chemical stability and biological activity.

Properties

IUPAC Name

4-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7/c1-10-23-12(16(17,18)19)8-13(24-10)25-4-6-26(7-5-25)15-14-11(2-3-20-14)21-9-22-15/h2-3,8-9,20H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYIVCUFICKZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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